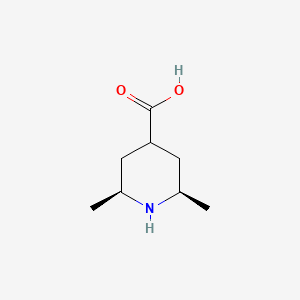
methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic organic compounds containing a fused benzene and oxazole ring. This compound is characterized by its molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of methyl 5,5-dimethyl-4-oxohexanoate with hydrazine hydrate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its derivatives may be explored for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific derivatives being studied.
Comparación Con Compuestos Similares
Benzofuran derivatives: These compounds are structurally similar to benzoxazoles but contain a furan ring instead of an oxazole ring.
Indole derivatives: Indoles are another class of heterocyclic compounds that share some structural similarities with benzoxazoles.
Uniqueness: Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the dimethyl group, which can influence its chemical reactivity and biological activity compared to other benzoxazole derivatives.
Propiedades
IUPAC Name |
methyl 5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2)5-4-8-7(6-11)9(12-15-8)10(13)14-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFIIJBMAQGETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NO2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)




